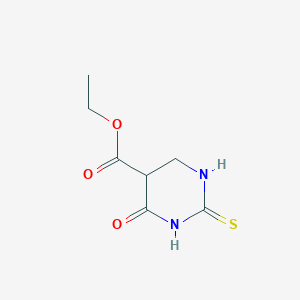
Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate is a heterocyclic compound with a pyrimidine ring structure This compound is notable for its unique combination of functional groups, including a hydroxyl group, a sulfanyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea under basic conditions to form the pyrimidine ring. The reaction is usually carried out in ethanol with a base such as sodium ethoxide. The intermediate product is then hydrolyzed and esterified to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with biological molecules. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrimidine moiety which can then interact with molecular targets such as nucleic acids or proteins .
Comparison with Similar Compounds
- Ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Comparison: Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate is unique due to its combination of hydroxyl, sulfanyl, and ester groups, which provide a diverse range of chemical reactivityFor example, ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate lacks the hydroxyl group, reducing its ability to form hydrogen bonds .
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
ethyl 4-oxo-2-sulfanylidene-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h4H,2-3H2,1H3,(H2,8,9,10,13) |
InChI Key |
MOQKOKRYDVBQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















